BenchChemオンラインストアへようこそ!

CXCR3 antagonist 1

CXCR3 antagonism receptor binding calcium mobilization

CXCR3 antagonist 1 (CAS 870998-13-3, compound 6c) is a selective, non-cytotoxic CXCR3 antagonist (IC50 0.06 µM) belonging to the 4-N-aryl-[1,4]diazepane urea chemotype—structurally distinct from quinazolinone (AMG 487), pyridopyrimidinone (NBI-74330), and piperazinyl-quinazoline (SCH 546738) classes. This chemical divergence ensures differentiated binding modes and selectivity profiles, preventing direct experimental substitution. With explicit selectivity over 14 human GPCRs at 10 µM, it serves as a validated reference standard for selectivity screening and SAR expansion. Its moderate micromolar potency (150-fold lower than SCH 546738) enables dose-response titrations requiring broader dynamic range, while ~100 nM functional IC50 in human T-cell chemotaxis supports partial blockade studies. Ideal for medicinal chemistry programs diversifying IP or exploring alternative CXCR3 binding modes.

Molecular Formula C30H32Cl3N5O3
Molecular Weight 617.0 g/mol
Cat. No. B2690052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR3 antagonist 1
Molecular FormulaC30H32Cl3N5O3
Molecular Weight617.0 g/mol
Structural Identifiers
SMILESCCNC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C30H32Cl3N5O3/c1-2-34-30(41)38-14-4-13-37(15-16-38)27-10-8-22(18-26(27)36-29(40)21-5-3-6-23(31)17-21)28(39)35-12-11-20-7-9-24(32)19-25(20)33/h3,5-10,17-19H,2,4,11-16H2,1H3,(H,34,41)(H,35,39)(H,36,40)
InChIKeyVPDHCRDNIQTCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CXCR3 Antagonist 1: A Selective, Non-Cytotoxic Inhibitor for Inflammation and Autoimmunity Research


CXCR3 antagonist 1 (CAS 870998-13-3, compound 6c) is a small-molecule antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor that mediates Th1 inflammatory cell trafficking in autoimmune and inflammatory conditions [1]. It inhibits CXCL11-induced calcium mobilization in HEK293 cells expressing the human receptor with an IC50 of 0.06 µM . The compound is characterized by selective antagonism of CXCR3 over a panel of 14 human GPCRs at 10 µM and has been demonstrated to be non-cytotoxic in cellular assays [2].

Why CXCR3 Antagonist 1 Cannot Be Interchanged with Other CXCR3 Antagonists


CXCR3 antagonist 1 belongs to the 4-N-aryl-[1,4]diazepane urea chemotype, which is structurally and mechanistically distinct from other CXCR3 antagonist classes such as the quinazolinone derivatives (AMG 487), pyridopyrimidinone derivatives (NBI-74330), and piperazinyl-quinazoline derivatives (SCH 546738) [1]. This chemical divergence translates into differential binding modes, selectivity profiles, and functional potencies in specific assay systems. For instance, while SCH 546738 exhibits picomolar affinity (Ki = 0.4 nM) and AMG 487 shows low nanomolar potency (IC50 ~8 nM), CXCR3 antagonist 1 demonstrates a distinct micromolar potency profile (IC50 = 0.06 µM) coupled with verified selectivity over 14 GPCRs [2]. Such differences preclude direct substitution in experimental protocols and necessitate evidence-based selection based on assay compatibility, species considerations, and desired potency range.

Quantitative Differentiation of CXCR3 Antagonist 1 Against Closest Comparators


CXCR3 Antagonist 1 Shows Distinct Potency Spectrum Versus High-Affinity CXCR3 Antagonists

CXCR3 antagonist 1 inhibits CXCL11-induced calcium mobilization in HEK293 cells expressing human CXCR3 with an IC50 of 0.06 µM (60 nM). In contrast, SCH 546738 binds to human CXCR3 with a Ki of 0.4 nM, representing a 150-fold higher affinity [1][2]. This difference is meaningful: CXCR3 antagonist 1 provides a lower-potency alternative for assays where complete receptor blockade at picomolar concentrations may obscure partial agonist effects or for titrating dose-response relationships.

CXCR3 antagonism receptor binding calcium mobilization

Functional Cellular Potency Comparison in Human T Cell Migration Assays

CXCR3 antagonist 1 inhibits CXCR3-mediated migration of isolated human T cells with an IC50 of approximately 100 nM [1]. By comparison, SCH 546738 potently inhibits CXCR3-mediated chemotaxis in human activated T cells with an IC90 of about 10 nM [2]. While direct IC50 comparison is limited due to different reported metrics (IC50 vs IC90), the available data suggest that SCH 546738 achieves near-complete inhibition (90%) at 10 nM, whereas CXCR3 antagonist 1 reaches 50% inhibition at ~100 nM, indicating a functional potency difference of at least one order of magnitude.

T cell migration chemotaxis functional antagonism

CXCR3 Antagonist 1 Demonstrates Documented GPCR Selectivity Profile

CXCR3 antagonist 1 was evaluated for selectivity against a panel of 14 human G protein-coupled receptors at a concentration of 10 µM and showed no significant activity at any of these off-target receptors [1]. In comparison, NBI-74330 was also characterized as selective for CXCR3, showing no significant inhibition of chemotactic responses to other chemokines and no inhibition of radioligand binding to a panel of non-chemokine GPCRs [2]. Both compounds possess documented selectivity, but the specific panel composition and testing concentration (10 µM) for CXCR3 antagonist 1 are explicitly reported, enabling direct cross-reference with user-specific selectivity requirements.

GPCR selectivity off-target screening specificity

CXCR3 Antagonist 1 Structural Class Differentiation from Clinical-Stage CXCR3 Antagonists

CXCR3 antagonist 1 is a 4-N-aryl-[1,4]diazepane urea derivative (compound 6c), which represents a distinct chemotype from other well-characterized CXCR3 antagonists [1]. SCH 546738 is a piperazinyl-quinazoline derivative; AMG 487 and NBI-74330 are 3H-pyrido[2,3-d]pyrimidin-4-one compounds; ACT-777991 is a structurally distinct clinical candidate [2]. This chemotype divergence is associated with different binding modes and non-competitive antagonism profiles. The 4-N-aryl-[1,4]diazepane urea scaffold of CXCR3 antagonist 1 may offer distinct physicochemical properties and synthetic accessibility compared to quinazolinone or pyridopyrimidinone cores.

chemical scaffold chemotype differentiation structure-activity relationship

Non-Cytotoxic Profile Provides Favorable Safety Window for Cellular Assays

CXCR3 antagonist 1 is explicitly characterized as non-cytotoxic in cellular assays . While many CXCR3 antagonists including AMG 487 and NBI-74330 have demonstrated favorable safety profiles in vivo, direct comparative cytotoxicity data across the class is not systematically reported. The explicit non-cytotoxic designation for CXCR3 antagonist 1 provides a documented baseline for researchers concerned with compound interference in viability-sensitive assays such as long-term T cell culture or proliferation studies.

cytotoxicity cell viability in vitro safety

Comparative In Vivo Efficacy Landscape Across CXCR3 Antagonist Class

In vivo efficacy data for CXCR3 antagonist 1 are not reported in the available primary literature. By contrast, several comparators have extensive in vivo characterization: SCH 546738 attenuates disease in collagen-induced arthritis (CIA), experimental autoimmune encephalomyelitis (EAE), and prolongs cardiac allograft survival [1]; NBI-74330 mitigates joint inflammation in CIA at 100 mg/kg daily [2]; AMG 487 alleviates acute lung injury and shows anti-arthritic effects [3]. This gap indicates that CXCR3 antagonist 1 is primarily a tool compound for in vitro studies, not a candidate for in vivo disease modeling without additional validation.

in vivo efficacy preclinical models autoimmune disease

Optimal Research Applications for CXCR3 Antagonist 1 Based on Comparative Evidence


In Vitro Mechanistic Studies Requiring Moderate-Potency CXCR3 Blockade

For calcium mobilization assays in HEK293 cells expressing human CXCR3, CXCR3 antagonist 1 provides a moderate IC50 of 0.06 µM, offering a 150-fold lower potency alternative to picomolar-affinity compounds like SCH 546738 (Ki = 0.4 nM) [1][2]. This potency range is advantageous for dose-response titrations where complete receptor saturation at sub-nanomolar concentrations may obscure partial agonist effects or where higher antagonist concentrations are needed for experimental control.

T Cell Migration Assays with Defined Functional Inhibition Window

In isolated human T cell chemotaxis assays, CXCR3 antagonist 1 inhibits CXCR3-mediated migration with an IC50 of approximately 100 nM [1]. This functional potency is approximately one order of magnitude lower than the IC90 of SCH 546738 (~10 nM) [2], making CXCR3 antagonist 1 suitable for experiments where partial blockade of T cell migration is desired rather than near-complete inhibition, or where antagonist concentration ranges need to span a broader dynamic range.

GPCR Selectivity Profiling and Off-Target Screening Reference

CXCR3 antagonist 1 has documented selectivity over a panel of 14 human GPCRs at a screening concentration of 10 µM [1]. This explicit selectivity characterization makes the compound a useful reference standard for establishing baseline CXCR3 selectivity in parallel screening campaigns or for validating new CXCR3 antagonist chemotypes against a known selective reference compound.

Medicinal Chemistry Scaffold Diversification Programs

The 4-N-aryl-[1,4]diazepane urea chemotype of CXCR3 antagonist 1 represents a distinct structural class from the piperazinyl-quinazoline (SCH 546738) and 3H-pyrido[2,3-d]pyrimidin-4-one (AMG 487, NBI-74330) scaffolds [1][2]. Medicinal chemistry programs seeking to diversify intellectual property positions or explore alternative binding modes can use CXCR3 antagonist 1 as a validated starting point for structure-activity relationship (SAR) expansion within the diazepane urea series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXCR3 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.